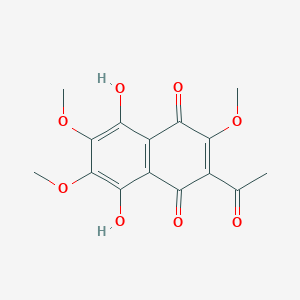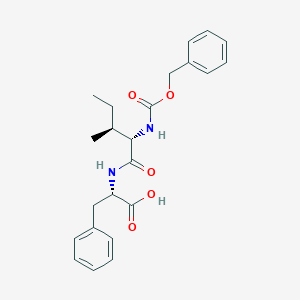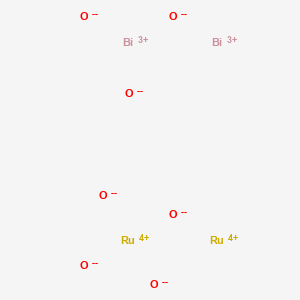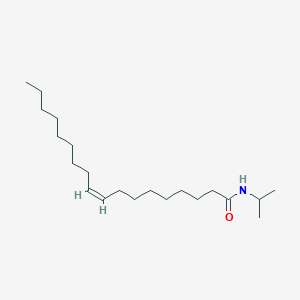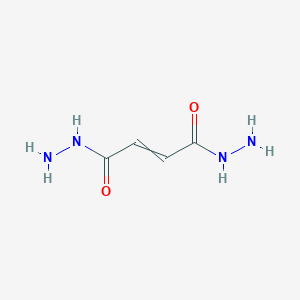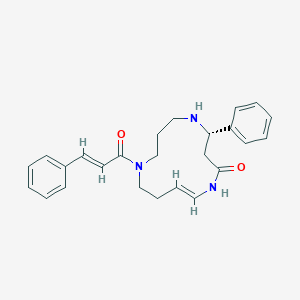
Periphylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Periphylline is a natural alkaloid that is found in various plant species, including Periploca sepium and Vinca minor. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of periphylline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, periphylline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Efectos Bioquímicos Y Fisiológicos
Periphylline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using periphylline in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, periphylline has been shown to have various biological activities, making it a versatile compound for studying different disease states. However, one of the limitations of using periphylline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on periphylline. One area of research is the development of periphylline derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of periphylline and its potential therapeutic applications in various disease states. Finally, more studies are needed to evaluate the safety and toxicity of periphylline in vivo.
Métodos De Síntesis
Periphylline can be extracted from plant sources using various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. However, these methods are not efficient and yield low quantities of periphylline. Therefore, chemical synthesis is the preferred method for producing periphylline. The most commonly used method for synthesizing periphylline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Periphylline has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, periphylline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
11082-66-9 |
|---|---|
Nombre del producto |
Periphylline |
Fórmula molecular |
C25H29N3O2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one |
InChI |
InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1 |
Clave InChI |
AORCSZCLPCSPAQ-ASPPOFLESA-N |
SMILES isomérico |
C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



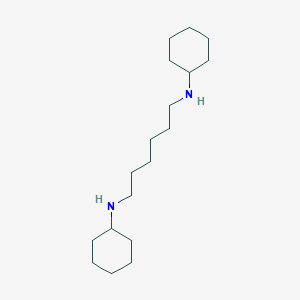
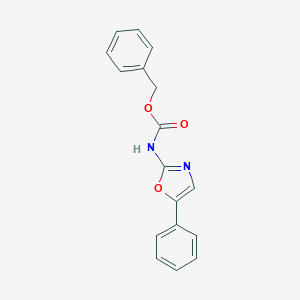

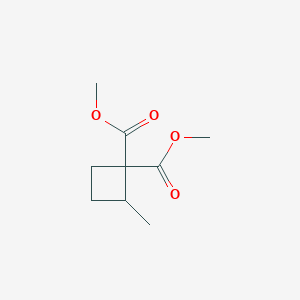

![Cytidine,[5-3H]](/img/structure/B77100.png)
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
